molecular formula C17H23N3O2S B11028726 N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

Cat. No.: B11028726
M. Wt: 333.5 g/mol
InChI Key: VYUYMWPAPDRJFW-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a chemical compound with a complex structure that includes a thiazole ring, an amine group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylthiazole in the presence of a base such as triethylamine to form the desired thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the methoxyphenyl group.

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H23N3O2S/c1-11(2)19-17-20-12(3)15(23-17)16(21)18-10-9-13-7-5-6-8-14(13)22-4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

VYUYMWPAPDRJFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(C)C)C(=O)NCCC2=CC=CC=C2OC

Origin of Product

United States

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